molecular formula C21H17N3O3 B262538 N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide

Cat. No. B262538
M. Wt: 359.4 g/mol
InChI Key: STIASCFGCMJBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide, also known as MO-1, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. MO-1 belongs to the class of benzamide derivatives and has been shown to have promising results in preclinical studies.

Mechanism of Action

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide exerts its therapeutic effects by modulating the activity of various signaling pathways in the body. It has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress and inflammation in the brain, which can help prevent neurodegenerative diseases. This compound also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has been shown to have high potency and selectivity for its target molecules, which makes it a useful tool for studying various signaling pathways. However, this compound also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, this compound has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in preclinical studies, and further research could explore its potential as a therapeutic agent for these diseases. Additionally, this compound could be studied for its potential as an anti-inflammatory agent in various diseases such as arthritis and inflammatory bowel disease. Further research could also explore the safety and efficacy of this compound in clinical trials.

Synthesis Methods

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with 2-amino-5-methoxybenzoic acid to form N-(2-methoxy-5-methylbenzoyl)-2-amino-5-methoxybenzamide. This compound is then reacted with 2-aminooxazole to form this compound.

Scientific Research Applications

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and inflammation. In preclinical studies, this compound has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C21H17N3O3/c1-13-6-3-4-7-15(13)20(25)23-16-12-14(9-10-17(16)26-2)21-24-19-18(27-21)8-5-11-22-19/h3-12H,1-2H3,(H,23,25)

InChI Key

STIASCFGCMJBJH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC

Origin of Product

United States

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